JHW007 hydrochloride is a potent and selective dopamine transporter (DAT) inhibitor belonging to the benztropine analog class of compounds. It is primarily utilized as a research tool to investigate the function and regulation of the dopaminergic system. Its key characteristic is a high binding affinity for DAT with significant selectivity over the serotonin (SERT) and norepinephrine (NET) transporters, allowing for more precise modulation of dopamine signaling compared to less selective agents like cocaine. The hydrochloride salt form is specifically provided to ensure stability and facilitate preparation of aqueous stock solutions for in vitro and in vivo experimental protocols.
Substituting JHW007 hydrochloride with its free base form can introduce significant variability in experimental results due to poor aqueous solubility, affecting bioavailability and dosing accuracy in physiological buffers. Furthermore, replacing JHW007 with less selective dopamine uptake inhibitors, such as cocaine, introduces confounding variables by simultaneously modulating serotonin and norepinephrine transporters, which JHW007 largely avoids. Even other selective DAT inhibitors like GBR12909 do not replicate JHW007's unique in vivo profile, as JHW007 functions as a cocaine antagonist without producing significant stimulant effects on its own, a critical distinction for studies on addiction and reward pathways.
JHW007 hydrochloride demonstrates a significantly more selective binding profile for the dopamine transporter (DAT) compared to the norepinephrine transporter (NET) and serotonin transporter (SERT). In binding assays, JHW007 hydrochloride showed a Ki of 25 nM for DAT, while its affinity for NET and SERT was 53-fold and 69-fold lower, respectively. This contrasts sharply with cocaine, which has a less selective profile and significantly impacts all three monoamine transporters, complicating the interpretation of its effects.
| Evidence Dimension | Transporter Binding Affinity (Ki) |
| Target Compound Data | DAT: 25 nM; NET: 1330 nM; SERT: 1730 nM |
| Comparator Or Baseline | Cocaine (a non-selective monoamine transporter inhibitor) |
| Quantified Difference | 53-fold more selective for DAT over NET; 69-fold more selective for DAT over SERT |
| Conditions | In vitro competitive radioligand binding assays. |
This high selectivity minimizes confounding off-target effects, ensuring that observed results are attributable to DAT inhibition, which is critical for mechanistic studies.
Unlike cocaine, which produces robust dose-dependent hyperactivity, JHW007 does not induce significant locomotor stimulation when administered alone in mice. In one study, JHW007 failed to stimulate locomotor activity at any tested dose, yet it dose-dependently suppressed the hyperactivity caused by cocaine administration. This functional divergence is critical, as it demonstrates that high DAT affinity alone does not equate to a cocaine-like stimulant profile.
| Evidence Dimension | Stimulation of Locomotor Activity |
| Target Compound Data | No significant stimulation of locomotor activity |
| Comparator Or Baseline | Cocaine (produces dose-dependent hyperactivity) |
| Quantified Difference | Qualitatively different behavioral outcome despite both being DAT inhibitors |
| Conditions | In vivo locomotor activity assays in mice. |
For researchers studying cocaine's effects, JHW007 serves as a unique tool to block DAT without introducing the confounding variable of its own stimulant properties.
JHW007 exhibits a significantly slower rate of DAT occupancy in vivo compared to cocaine. Ex vivo binding studies showed that the apparent association rate for JHW007 was 0.20 ± 0.02%/min, which is approximately 10-fold slower than the 2.04 ± 0.20%/min rate observed for cocaine. This kinetic difference is hypothesized to underlie JHW007's lack of cocaine-like behavioral effects, as the rapid DAT occupancy by cocaine is linked to its reinforcing properties.
| Evidence Dimension | In Vivo DAT Occupancy Rate (%/min) |
| Target Compound Data | 0.20 ± 0.02 %/min |
| Comparator Or Baseline | Cocaine (2.04 ± 0.20 %/min) |
| Quantified Difference | Approximately 10-fold slower rate of association with DAT |
| Conditions | Ex vivo displacement of [125I]RTI-121 in mice. |
This slower 'on-rate' is a key mechanistic differentiator, making JHW007 a suitable tool for studying how the kinetics of DAT inhibition, not just affinity, influence behavioral outcomes.
The hydrochloride salt form of JHW007 offers a distinct advantage in handling and processability for research applications. Technical datasheets specify its solubility in aqueous-compatible solvents like DMSO and ethanol at concentrations up to 100 mM (42.19 mg/mL). This facilitates the preparation of concentrated, stable stock solutions that can be easily diluted into aqueous physiological buffers for in vitro assays and in vivo administration, a step that is often problematic with the less soluble free base form.
| Evidence Dimension | Solubility in Common Lab Solvents |
| Target Compound Data | Soluble in DMSO and Ethanol at 100 mM |
| Comparator Or Baseline | Free base forms of similar compounds (generally have lower aqueous solubility) |
| Quantified Difference | High-concentration stock solutions are readily achievable |
| Conditions | Standard laboratory solution preparation. |
Procuring the hydrochloride salt saves time, reduces material waste, and ensures dosing consistency and reproducibility in experiments requiring aqueous vehicles.
Due to its high selectivity for DAT over SERT and NET, JHW007 hydrochloride is the appropriate choice for studies aiming to isolate the specific contribution of dopamine uptake inhibition to a physiological or behavioral effect, without the confounding influence of other monoamine systems that would be present when using a tool like cocaine.
JHW007 hydrochloride is uniquely suited for preclinical models exploring potential cocaine addiction therapies. Its ability to block cocaine-induced locomotor activity and reward without producing these effects itself allows researchers to investigate the therapeutic potential of DAT antagonism separately from abuse liability.
The compound's slow in vivo DAT occupancy rate, in stark contrast to cocaine's rapid binding, makes it an ideal pharmacological tool for experiments designed to test the hypothesis that the speed of DAT blockade, rather than just the level of blockade, is a primary determinant of a compound's stimulant and reinforcing properties.
The reliable solubility of the hydrochloride salt form in solvents compatible with aqueous buffers makes it a preferred choice for in vitro assays, such as radioligand binding or dopamine uptake inhibition studies, where consistent concentrations and avoidance of compound precipitation are essential for generating high-quality, reproducible data.